Phenylmercury(1+)

説明

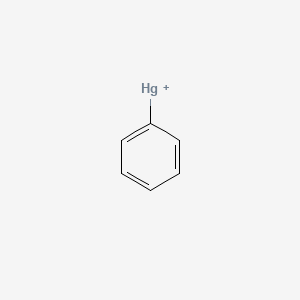

Phenylmercury(1+) is an arylmercury compound.

科学的研究の応用

Agricultural Applications

Fungicides

Phenylmercury compounds are extensively used as fungicides in agriculture. They are effective against various fungal diseases, particularly in crops like rice. For instance, phenylmercury foliar dusts are employed to control rice blast disease, which is a significant threat to rice production. These compounds act by inhibiting fungal growth and are applied to seeds and soil to prevent disease outbreaks .

Seed Treatment

Phenylmercury salts are also used as seed dressings. They help in protecting seeds from fungal infections during storage and germination. The application of these compounds can improve crop yield by ensuring healthy seedling development .

Pharmaceutical Applications

Antimicrobial Properties

Phenylmercury(1+) compounds exhibit antimicrobial properties, making them useful in pharmaceutical formulations. They have been studied for their effectiveness against various bacterial strains, contributing to the development of new antibacterial therapies. For example, research has indicated that mercury-based complexes can combat microbial resistance due to their unique reactivity and mechanisms of action .

Clinical Use in Treatments

Historically, phenylmercury compounds have been utilized in medical treatments for their antiseptic properties. Although their use has declined due to toxicity concerns, they were once common in formulations aimed at treating infections and other medical conditions .

Industrial Applications

Catalysts in Polymer Production

Phenylmercury(1+) compounds serve as catalysts in the synthesis of polyurethane polymers. These materials are essential for producing coatings, adhesives, sealants, and elastomers used across various industries. The catalytic properties of phenylmercury facilitate the polymerization process, enhancing the efficiency of manufacturing operations.

Manufacturing Processes

In addition to their role as catalysts, phenylmercury compounds are involved in the production of electronic components and other consumer products. Their ability to stabilize reactions makes them valuable in manufacturing processes where precise chemical control is required.

Toxicological Considerations

Despite their applications, phenylmercury(1+) compounds pose significant health risks due to their toxicity. Chronic exposure can lead to serious health issues such as neurological damage and renal failure. Case studies have documented instances of mercury poisoning resulting from the ingestion of mercury salts used as laxatives or through contaminated food sources .

Case Study: Mercury Toxicity

A notable case involved chronic exposure to phenylmercury leading to acrodynia—a rare syndrome characterized by severe irritability and painful symptoms in children exposed to mercury compounds. This highlights the need for careful monitoring and regulation of mercury-containing substances in both agricultural and industrial settings .

Data Summary Table

| Application Area | Specific Use | Example Compound | Health Risks |

|---|---|---|---|

| Agriculture | Fungicides | Phenylmercury acetate | Toxicity leading to neurological damage |

| Seed treatment | Phenylmercury salts | Chronic exposure risks | |

| Pharmaceuticals | Antimicrobial formulations | Mercury-based complexes | Potential for toxicity |

| Industrial | Catalysts for polymer production | Phenylmercury 2-ethylhexanoate | Health hazards from exposure |

化学反応の分析

Substitution Reactions

Phenylmercury(1+) undergoes ligand exchange reactions with nucleophiles, forming stable complexes or precipitates.

Reaction with Halides:

In aqueous solutions, phenylmercury(1+) reacts with halides () to form insoluble phenylmercuric halides:

This reaction is pH-dependent, with faster rates under acidic conditions .

Mercuration of Aromatic Compounds:

Phenylmercury(1+) participates in electrophilic aromatic substitution. For example, it reacts with phenol in the presence of acetic acid to form ortho-mercurated phenol derivatives:

The acetate ligand () is displaced during the reaction .

Redox Reactions

Phenylmercury(1+) can be oxidized or reduced depending on the reaction environment.

Oxidation to Divalent Mercury:

In the presence of strong oxidizers (e.g., ), phenylmercury(1+) is oxidized to inorganic mercury(II) species:

This pathway is significant in environmental degradation .

Reduction to Elemental Mercury:

Reducing agents (e.g., ) facilitate the reduction of phenylmercury(1+) to elemental mercury ():

This reaction is critical in mercury remediation technologies .

Photolytic Decomposition

Sunlight irradiation induces cleavage of the phenyl-mercury bond, yielding inorganic mercury compounds:

Under UV Light (253.7 nm):

Photolysis in aqueous media produces mercury(I) oxide () and benzene .

Environmental Photodegradation:

Field studies show that phenylmercury(1+) compounds degrade 25% within 10 hours under sunlight, forming mercuric sulfide () in sulfur-rich environments .

Thermal Decomposition

Heating phenylmercury(1+) salts above 250°C releases toxic mercury vapors:

This poses significant hazards during industrial processing .

Reactivity with Sulfur Compounds

Phenylmercury(1+) reacts with sulfhydryl groups () in proteins and enzymes, forming stable thiolate complexes:

This interaction underlies its historical use as a fungicide and bacteriostat .

Research Findings

-

Environmental Persistence : Phenylmercury(1+) degrades slowly in neutral water ( days) but rapidly in acidic or sulfide-rich environments .

-

Toxicity Mechanism : Binding to cellular thiols disrupts enzyme function, leading to oxidative stress and apoptosis .

-

Analytical Detection : Quantification via HPLC coupled with atomic absorption spectroscopy achieves detection limits of 0.1 ppb .

This synthesis of experimental data underscores the complex reactivity of phenylmercury(1+), highlighting its environmental and toxicological significance.

特性

IUPAC Name |

phenylmercury(1+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.Hg/c1-2-4-6-5-3-1;/h1-5H;/q;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODKAQWWZBLGOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Hg+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Hg+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。